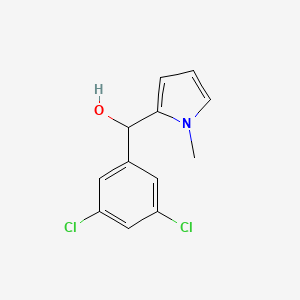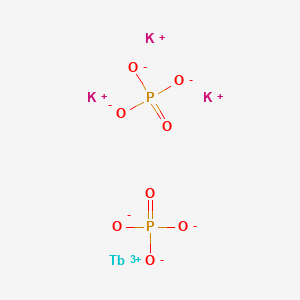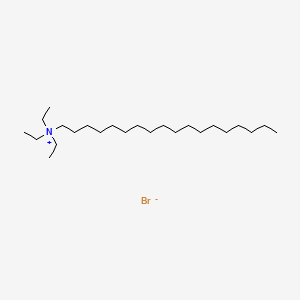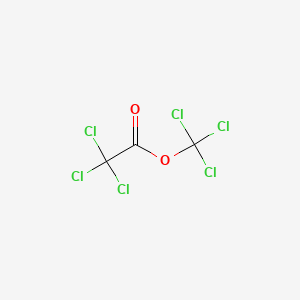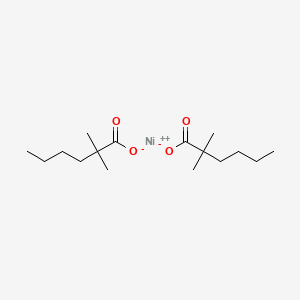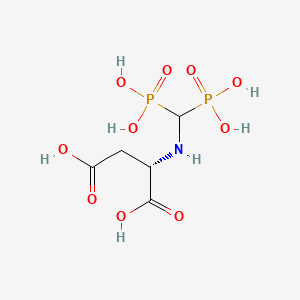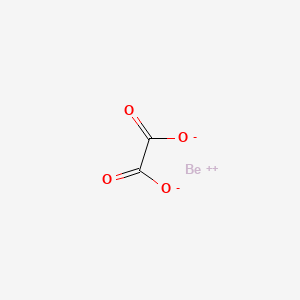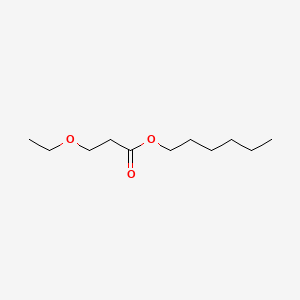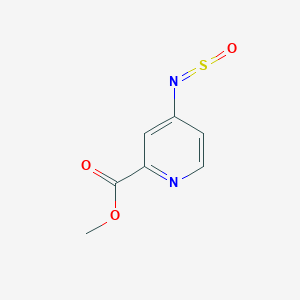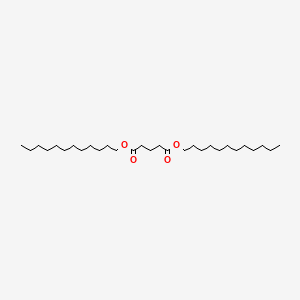
Didodecyl glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl glutarate is an organic compound classified as a diester of glutaric acid. It is formed by the esterification of glutaric acid with dodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didodecyl glutarate is synthesized through the esterification reaction between glutaric acid and dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester. The reaction can be represented as follows:
Glutaric acid+2Dodecanol→Didodecyl glutarate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to maximize yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: this compound can be oxidized under strong oxidative conditions to form glutaric acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glutaric acid and dodecanol.
Transesterification: New esters and alcohols.
Oxidation: Glutaric acid and other oxidation products.
Aplicaciones Científicas De Investigación
Didodecyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its stability and non-reactivity under physiological conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized as a lubricant and anti-wear agent in industrial applications, particularly in the formulation of high-performance lubricants.
Mecanismo De Acción
The mechanism of action of didodecyl glutarate in its various applications is largely dependent on its chemical structure. As a diester, it can interact with other molecules through ester linkages, providing flexibility and stability to the compounds it is incorporated into. In drug delivery systems, it can form stable emulsions that enhance the solubility and bioavailability of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
- Dioctyl glutarate
- Didecyl glutarate
- Diethyl glutarate
Uniqueness
Didodecyl glutarate is unique due to its longer alkyl chains compared to other glutarate esters. This results in higher hydrophobicity and better performance as a plasticizer and lubricant. Its longer chains also provide enhanced stability and lower volatility, making it suitable for high-temperature applications.
Propiedades
Número CAS |
26719-91-5 |
|---|---|
Fórmula molecular |
C29H56O4 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
didodecyl pentanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-26-32-28(30)24-23-25-29(31)33-27-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clave InChI |
CSWBDZQGMLFXJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


